Ethyl 2-(2,4-dibromophenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dibromophenoxy)acetate is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions, and the carboxylic acid group is esterified with ethanol. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dibromophenoxy)acetate can be synthesized through a multi-step reaction process. One common method involves the bromination of phenoxyacetic acid to introduce bromine atoms at the 2 and 4 positions. This is followed by esterification with ethanol to form the final product. The reaction conditions typically involve the use of bromine or a brominating agent, a solvent such as acetic acid, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dibromophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Reduction: Formation of ethyl phenoxyacetate.
Oxidation: Formation of quinones or other oxidized phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(2,4-dibromophenoxy)acetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dibromophenoxy)acetate involves its interaction with specific molecular targets. The bromine atoms and the ester functional group play a crucial role in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Ethyl 2-(2,4-dibromophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but with chlorine atoms instead of bromine.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar phenoxyacetic acid structure but different substituents.
The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2,4-dibromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKHSXCWPAOOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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